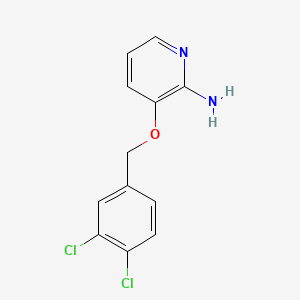

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

概要

説明

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is an organic compound with the molecular formula C12H10Cl2N2O. It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a 3,4-dichlorobenzyl group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine typically involves the reaction of 2-amino-3-hydroxypyridine with 3,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the 3,4-dichlorobenzyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group or further to a benzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of benzyl or benzyl alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

作用機序

The mechanism of action of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation .

類似化合物との比較

- 2-Amino-3-hydroxypyridine

- 3-Methoxypyridine

- 2-Amino-3-methoxypyridine

- 2-Amino-3-benzyloxypyridine

- 2-Amino-pyridin-3-ol hydrochloride

- 2-Amino-3-ethoxypyridine

Uniqueness: 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activity compared to similar compounds .

生物活性

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with an amino group at the 2-position and a 3,4-dichlorobenzyl group at the 3-position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit:

- Mitogen-Activated Protein Kinase 14 (MAPK14) : This enzyme plays a crucial role in regulating cellular responses to stress and inflammation.

- Leukotriene A-4 Hydrolase : Inhibition of this enzyme can modulate inflammatory responses, making the compound a potential candidate for anti-inflammatory therapies.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : The compound's ability to inhibit key enzymes involved in cancer cell proliferation positions it as a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : By modulating inflammatory pathways through enzyme inhibition, this compound may serve as an anti-inflammatory agent.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of pyridine derivatives demonstrated that modifications in the substituents significantly affect their anticancer efficacy. Compounds similar to this compound showed promising results against various cancer cell lines, indicating that the presence of electron-withdrawing groups enhances potency .

Antimicrobial Studies

In vitro evaluations have shown that certain derivatives of pyridine compounds exhibit selective antimicrobial activity. For instance, modifications leading to enhanced lipophilicity improved membrane permeability, which is critical for antimicrobial efficacy . The presence of the dichlorobenzyl group is hypothesized to contribute significantly to this activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-hydroxypyridine | Structure | Moderate anticancer |

| 3-Methoxypyridine | Structure | Low antimicrobial |

| This compound | Structure | High anticancer & antimicrobial potential |

The comparison illustrates that while other compounds exhibit some biological activity, this compound stands out due to its unique structural features and enhanced biological effects.

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVZLZLBKYLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384199 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81066-60-6 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。